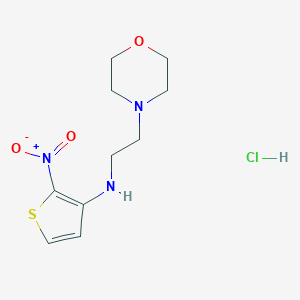

4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

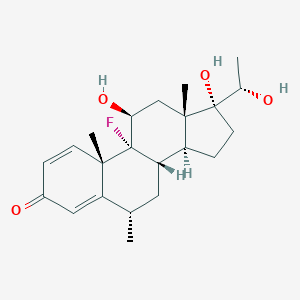

4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride, also known as MNTX, is a synthetic compound that has been extensively studied for its potential use in treating opioid-induced constipation (OIC). MNTX is an opioid antagonist that selectively binds to the mu-opioid receptor in the gut, which blocks the constipating effects of opioids while preserving their pain-relieving effects.

Mécanisme D'action

4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride selectively binds to the mu-opioid receptor in the gut, which blocks the constipating effects of opioids while preserving their pain-relieving effects. This mechanism of action is different from other opioid antagonists, such as naloxone and naltrexone, which bind to mu-opioid receptors throughout the body and can cause opioid withdrawal symptoms.

Effets Biochimiques Et Physiologiques

4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride has been shown to increase colonic transit time, reduce colonic tone, and increase rectal compliance in animal models. In clinical trials, 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride has been shown to increase bowel movement frequency, improve stool consistency, and reduce the need for laxatives in patients with OIC. 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride has also been shown to have a favorable safety profile, with few adverse events reported in clinical trials.

Avantages Et Limitations Des Expériences En Laboratoire

4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride has several advantages for lab experiments, including its high selectivity for the mu-opioid receptor in the gut, its ability to selectively block the constipating effects of opioids while preserving their pain-relieving effects, and its favorable safety profile. However, 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride also has some limitations, including its limited solubility in water and its potential interactions with other drugs that are metabolized by the liver.

Orientations Futures

There are several future directions for research on 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride, including the development of new formulations with improved solubility and bioavailability, the exploration of its potential use in treating other gastrointestinal disorders, and the investigation of its mechanism of action at the molecular level. Additionally, there is a need for further research on the long-term safety and efficacy of 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride in clinical practice.

Conclusion:

In conclusion, 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride is a synthetic compound that has shown promise for its potential use in treating OIC and other gastrointestinal disorders. Its selective binding to the mu-opioid receptor in the gut and ability to preserve the pain-relieving effects of opioids make it a unique and valuable tool for researchers and clinicians. However, further research is needed to fully understand its mechanism of action and long-term safety and efficacy.

Méthodes De Synthèse

The synthesis of 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride involves the reaction of 2-nitrothiophene with 4-morpholineethanamine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride in its monohydrochloride form.

Applications De Recherche Scientifique

4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride has been extensively studied for its potential use in treating OIC. In clinical trials, 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride has been shown to significantly improve bowel movement frequency and alleviate symptoms of constipation in patients taking opioids for chronic pain. 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride has also been studied for its potential use in treating other gastrointestinal disorders, such as irritable bowel syndrome and inflammatory bowel disease.

Propriétés

Numéro CAS |

122777-90-6 |

|---|---|

Nom du produit |

4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride |

Formule moléculaire |

C10H16ClN3O3S |

Poids moléculaire |

293.77 g/mol |

Nom IUPAC |

N-(2-morpholin-4-ylethyl)-2-nitrothiophen-3-amine;hydrochloride |

InChI |

InChI=1S/C10H15N3O3S.ClH/c14-13(15)10-9(1-8-17-10)11-2-3-12-4-6-16-7-5-12;/h1,8,11H,2-7H2;1H |

Clé InChI |

CREBSLCZIXYLBD-UHFFFAOYSA-N |

SMILES |

C1COCCN1CCNC2=C(SC=C2)[N+](=O)[O-].Cl |

SMILES canonique |

C1COCCN1CCNC2=C(SC=C2)[N+](=O)[O-].Cl |

Autres numéros CAS |

122777-90-6 |

Synonymes |

N-(2-morpholin-4-ylethyl)-2-nitro-thiophen-3-amine hydrochloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B55340.png)

![[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B55341.png)

![2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile](/img/structure/B55356.png)